molecular formula C26H23N3O4 B7684954 N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide

N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide

Cat. No.: B7684954
M. Wt: 441.5 g/mol
InChI Key: SUKVHCPCJDYDQG-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with dimethylphenyl, hydroxyquinolinylmethyl, and nitro groups, which contribute to its distinctive chemical behavior.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-16-7-5-12-23(18(16)3)28(26(31)20-10-6-11-22(14-20)29(32)33)15-21-13-19-9-4-8-17(2)24(19)27-25(21)30/h4-14H,15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKVHCPCJDYDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the nitrobenzamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide
  • N-(2,3-dimethylphenyl)-N-((8-methylquinolin-3-yl)methyl)-3-nitrobenzamide
  • N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide

Uniqueness

Compared to similar compounds, N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide stands out due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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